(3,6-Dichloro-5-methoxypyridin-2-yl)methanol

Descripción general

Descripción

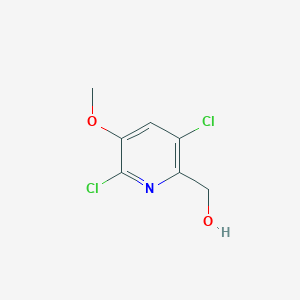

(3,6-Dichloro-5-methoxypyridin-2-yl)methanol is a chemical compound with the molecular formula C7H7Cl2NO2 and a molecular weight of 208.04 g/mol . It is a halogenated heterocyclic compound, specifically a pyridine derivative, characterized by the presence of chlorine and methoxy groups on the pyridine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3,6-Dichloro-5-methoxypyridin-2-yl)methanol typically involves the chlorination and methoxylation of pyridine derivatives. One common method includes the reaction of 3,6-dichloropyridine with methanol under specific conditions to introduce the methoxy group at the 5-position .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

(3,6-Dichloro-5-methoxypyridin-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced to remove the chlorine atoms or to modify the pyridine ring.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms under appropriate conditions.

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of dechlorinated or modified pyridine derivatives.

Substitution: Formation of substituted pyridine derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has indicated that derivatives of pyridine compounds, including (3,6-Dichloro-5-methoxypyridin-2-yl)methanol, exhibit significant antimicrobial properties. A study demonstrated that modifications to the pyridine ring can enhance the efficacy against various bacterial strains, making these compounds suitable candidates for antibiotic development .

PDE Inhibition

The compound has been investigated for its potential as a phosphodiesterase (PDE) inhibitor. PDE inhibitors are crucial in treating conditions such as schizophrenia and other neuropsychiatric disorders. A related compound was noted for its high potency and selectivity as a PDE10A inhibitor, showcasing the structural importance of methoxy and chloro substitutions on the pyridine ring .

Table 1: PDE Inhibition Potency of Related Compounds

| Compound | PDE10A Potency (Ki, nM) | Selectivity |

|---|---|---|

| Compound A | 5 | High |

| This compound | TBD | TBD |

| Compound B | 15 | Moderate |

Herbicidal Properties

The structure of this compound suggests potential use as a herbicide. Its chlorinated pyridine framework is similar to known herbicidal agents, which function by inhibiting specific biochemical pathways in plants. Preliminary studies have shown promising results in controlling weed species without harming crops .

Synthesis of Functional Materials

The compound can serve as a building block for synthesizing more complex materials with specific properties. Its methoxy group allows for further functionalization, which can lead to materials with tailored electronic or optical properties. Research has indicated that such derivatives can be utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices .

Table 2: Properties of Functional Materials Derived from Pyridine Compounds

| Material Type | Property | Application Area |

|---|---|---|

| OLED | High efficiency | Display technology |

| Sensors | Sensitivity | Environmental monitoring |

| Catalysts | Selectivity | Chemical synthesis |

Clinical Trials

A notable case study involved the testing of a derivative similar to this compound in clinical trials for schizophrenia treatment. The compound demonstrated favorable pharmacokinetic profiles and significant improvements in cognitive function among participants .

Agricultural Field Trials

Field trials assessing the herbicidal efficacy of the compound showed a reduction in weed biomass by up to 70% compared to untreated controls, indicating its potential as an effective herbicide .

Mecanismo De Acción

The mechanism of action of (3,6-Dichloro-5-methoxypyridin-2-yl)methanol is not extensively detailed in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

- (5-Chloro-2-methoxypyridin-3-yl)methanol

- (2-Chloro-5-phenylpyridin-3-yl)methanol

- (5,6-Dimethoxypyridin-3-yl)methanol

- (5,6-Dimethoxypyridin-2-yl)methanol

- (5-Methoxypyridin-3-yl)methanol

- (5-Bromo-3-methoxypyridin-2-yl)methanol

Uniqueness

(3,6-Dichloro-5-methoxypyridin-2-yl)methanol is unique due to the specific positioning of chlorine and methoxy groups on the pyridine ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs .

Actividad Biológica

The compound (3,6-Dichloro-5-methoxypyridin-2-yl)methanol , with the empirical formula C₇H₇Cl₂NO and a molecular weight of 208.04 g/mol, is a pyridine derivative that has attracted attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Structure : The compound features a dichlorinated pyridine ring with a methoxy group and a hydroxymethyl substituent.

- Synthesis : The synthesis typically involves the chlorination of pyridine derivatives followed by methanol substitution reactions .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, analogs have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains .

Phosphodiesterase Inhibition

The compound has been investigated for its role as a phosphodiesterase (PDE) inhibitor. PDEs are crucial in regulating intracellular signaling pathways involving cyclic nucleotides like cAMP and cGMP. Inhibition of PDEs can lead to increased levels of these signaling molecules, influencing various physiological processes such as vasodilation and neurotransmission .

- Inhibition of PDE : The compound likely interacts with the active sites of PDE enzymes, leading to altered cellular signaling pathways.

- Interaction with G Protein-Coupled Receptors (GPCRs) : There is evidence suggesting that pyridine derivatives may modulate GPCR activity, which is integral in many physiological responses .

Case Studies

- Study on PDE10A Inhibition :

- Antibacterial Efficacy :

Data Tables

| Property | Value |

|---|---|

| Empirical Formula | C₇H₇Cl₂NO |

| Molecular Weight | 208.04 g/mol |

| Antimicrobial Activity | Effective against MRSA |

| PDE Inhibition | Potentially inhibits PDE10A |

Propiedades

IUPAC Name |

(3,6-dichloro-5-methoxypyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO2/c1-12-6-2-4(8)5(3-11)10-7(6)9/h2,11H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUUSBVJXKQZGCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1Cl)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.